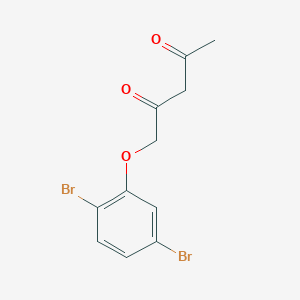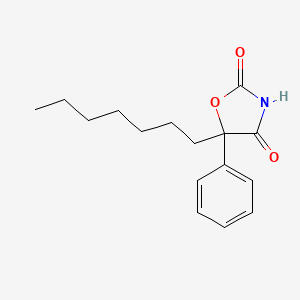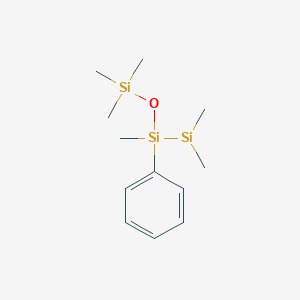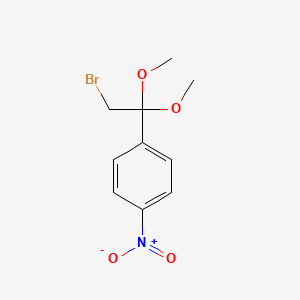
1-(2,5-Dibromophenoxy)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dibromophenoxy)pentane-2,4-dione is an organic compound with the molecular formula C11H10Br2O3 It is a derivative of pentane-2,4-dione, where the phenoxy group is substituted with bromine atoms at the 2 and 5 positions
Métodos De Preparación
The synthesis of 1-(2,5-dibromophenoxy)pentane-2,4-dione typically involves the bromination of phenoxy-substituted pentane-2,4-dione. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-(2,5-Dibromophenoxy)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of phenoxy-substituted pentane-2,4-dione.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are usually carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with amines may produce amino derivatives.
Aplicaciones Científicas De Investigación
1-(2,5-Dibromophenoxy)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its bromine atoms provide reactive sites for further functionalization.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,5-dibromophenoxy)pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.
Comparación Con Compuestos Similares
1-(2,5-Dibromophenoxy)pentane-2,4-dione can be compared with other similar compounds, such as:
1-(2,4-Dibromophenoxy)pentane-2,4-dione: Similar structure but with bromine atoms at different positions, leading to different reactivity and applications.
1-(2,5-Dichlorophenoxy)pentane-2,4-dione: Chlorine atoms instead of bromine, resulting in different chemical properties and reactivity.
1-(2,5-Dimethylphenoxy)pentane-2,4-dione: Methyl groups instead of bromine, affecting the compound’s steric and electronic properties.
Propiedades
Número CAS |
828923-22-4 |
|---|---|
Fórmula molecular |
C11H10Br2O3 |
Peso molecular |
350.00 g/mol |
Nombre IUPAC |
1-(2,5-dibromophenoxy)pentane-2,4-dione |
InChI |
InChI=1S/C11H10Br2O3/c1-7(14)4-9(15)6-16-11-5-8(12)2-3-10(11)13/h2-3,5H,4,6H2,1H3 |
Clave InChI |
XMUFUGIHJMBZIR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)COC1=C(C=CC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)

![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)



![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)

![2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide](/img/structure/B14224673.png)
![(12S,13S)-12,13-Bis[(benzyloxy)methyl]-2,8,11,14,17,23-hexaoxa-5,20-diazabicyclo[22.3.1]octacosa-1(28),24,26-triene-4,21-dione](/img/structure/B14224676.png)
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)
![4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine](/img/structure/B14224682.png)
![2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline](/img/structure/B14224689.png)
